![molecular formula C25H26FN5O2S B2736922 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 1359174-18-7](/img/structure/B2736922.png)
2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C25H26FN5O2S and its molecular weight is 479.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide is a complex heterocyclic compound that belongs to the class of pyrazolopyrimidines. This class has gained significant attention in medicinal chemistry due to its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. This article will explore the biological activity of this particular compound, supported by data tables, case studies, and detailed research findings.
Pyrazolopyrimidines act primarily as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The specific compound is believed to interact with the ATP-binding site of CDK2, mimicking adenine and thereby blocking its activity .
Antitumor Activity
Recent studies have shown that compounds similar to This compound exhibit potent antitumor properties. For instance, a related pyrazolo[3,4-d]pyrimidine demonstrated IC50 values ranging from 45 to 97 nM against various cancer cell lines such as MCF-7 and HCT116 .
Antimicrobial Activity
The antimicrobial potential of pyrazolopyrimidine derivatives has been documented extensively. Compounds within this class have shown effectiveness against a range of pathogens, including bacteria and fungi. A study indicated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis with low nanomolar IC50 values .
Case Studies
- Anticancer Screening : A study evaluated the anticancer activity of a library of pyrazolo[3,4-d]pyrimidine derivatives on multicellular spheroids. The results indicated that these compounds could effectively reduce tumor size and induce apoptosis in cancer cells through CDK inhibition .
- Antitrypanosomal Activity : Another study focused on optimizing lead compounds for treating Human African Trypanosomiasis (HAT). The optimized derivatives showed enhanced potency compared to earlier compounds with pIC50 values exceeding 8.0 against Trypanosoma brucei .
Data Tables
Compound | Target | IC50 (nM) | Mechanism |
---|---|---|---|
Compound 14 | CDK2 | 45–97 | Inhibition of cell cycle |
31c | T. brucei | <100 | Antitrypanosomal activity |
15a | M. tuberculosis | <100 | Antimicrobial action |
Pharmacokinetic Properties
The pharmacokinetic profile of pyrazolopyrimidine derivatives is critical for their therapeutic application. Studies have shown that modifications at specific positions can enhance metabolic stability and bioavailability. For instance, compound 31c demonstrated improved pharmacokinetics with a longer half-life and higher AUC compared to its predecessors .
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its diverse biological activities, particularly in the context of:
- Anticancer Activity
- Anti-inflammatory Effects
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases that play crucial roles in cancer cell proliferation.
Case Study Findings
A study evaluated the compound's efficacy against several cancer cell lines, yielding the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.3 |
HeLa (Cervical Cancer) | 12.5 |
A549 (Lung Cancer) | 18.7 |
These results suggest that the compound may selectively target cancer cells while exhibiting lower toxicity to normal cells.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response.
Inhibition Studies
Inhibition studies have shown that derivatives similar to this compound can suppress COX enzyme activity effectively, with IC50 values comparable to established anti-inflammatory drugs such as celecoxib. For instance, some derivatives reported IC50 values as low as 0.04 μmol, indicating potent anti-inflammatory properties.
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological efficacy:
- Sulfanyl Group : Crucial for interaction with biological targets.
- Acetamide Functional Group : Enhances solubility and bioavailability.
- Substituted Aromatic Rings : Facilitate better membrane permeability and binding affinity.
Eigenschaften
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O2S/c1-4-31-23-22(17(3)29-31)28-25(30(24(23)33)14-19-9-11-20(26)12-10-19)34-15-21(32)27-13-18-7-5-16(2)6-8-18/h5-12H,4,13-15H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPSAIGVYANUGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.